
2-Methylbenzyldimethylamine
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Overview
Description
2-Methylbenzyldimethylamine is an organic compound with the molecular formula C10H15N. It is also known as N,N,2-trimethylbenzenemethanamine. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the ortho position and two methyl groups attached to the nitrogen atom. It is a colorless to pale yellow liquid with a strong amine odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methylbenzyldimethylamine involves the reaction of N,N-dimethylbenzylamine with methyl iodide in the presence of ethanol. The reaction mixture is refluxed, and the product is isolated by crystallization and filtration . Another method involves the reaction of o-xylyl bromide with hexamethylenetetramine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Directed Ortho Metalation Reactions
The compound undergoes regioselective lithiation at the ortho position relative to the dimethylamino group when treated with strong bases like butyllithium. This reactivity enables precise functionalization of the aromatic ring :
Reaction mechanism :
textC₆H₄(CH₃)CH₂N(CH₃)₂ + BuLi → 2-LiC₆H₃(CH₃)CH₂N(CH₃)₂ LiC₆H₃(CH₃)CH₂N(CH₃)₂ + E⁺ → 2-EC₆H₃(CH₃)CH₂N(CH₃)₂
Key derivatives synthesized :
Electrophile (E⁺) | Product Class | Yield Range | Application |
---|---|---|---|
SPh₂PCl | Phosphine derivatives | 78-85% | Ligands for transition metal catalysis |
R-X (Alkyl halides) | Alkylated aromatics | 65-92% | Polymer precursors |
CO₂ | Carboxylic acids | 70-88% | Pharmaceutical intermediates |
This reaction demonstrates superior regiocontrol compared to unsubstituted benzylamines due to the directing effects of both methyl and dimethylamino groups .
Quaternization Reactions
The tertiary amine undergoes alkylation with haloalkanes to form quaternary ammonium salts, enhancing solubility in non-polar media :
General equation :
textC₆H₄(CH₃)CH₂N(CH₃)₂ + RX → [C₆H₄(CH₃)CH₂N(CH₃)₂R]⁺X⁻
Phase transfer catalytic performance :
Quaternary Salt | Reaction System | Rate Enhancement | Reference |
---|---|---|---|
[C₆H₄(CH₃)CH₂N(CH₃)₂C₆H₁₃]⁺Br⁻ | SN2 alkylation | 12× vs control | |
[C₆H₄(CH₃)CH₂N(CH₃)₂C₈H₁₇]⁺I⁻ | Ester hydrolysis | 8.5× vs control |
X-ray crystallography confirms the tetrahedral geometry of quaternary products, with N-C bond lengths measuring 1.48-1.52 Å .
Catalytic Activity in Polymerization
The compound accelerates epoxy and polyurethane curing through nucleophilic catalysis. Key performance metrics from industrial formulations :
Polyurethane foam catalysis data :
Parameter | 2-Methylbenzyldimethylamine | Standard Catalyst (DABCO 33LV) |
---|---|---|
Gel Time | 53 sec | 66 sec |
Rise Time | 66 sec | 88 sec |
Density | 40 kg/m³ | 42 kg/m³ |
Mechanistic studies show it facilitates isocyanate-hydroxyl reactions via a three-step process :
-
Nucleophilic attack on isocyanate carbonyl
-
Proton transfer to form carbamate intermediate
-
Chain propagation through alcohol addition
Palladium-Mediated Cross Couplings
The dimethylamino group enables coordination to transition metals, making it effective in catalytic systems. Research with [(o-tolyl)₃P]₂PdX₂ complexes demonstrates :
Coupling efficiency :
Substrate | Product | Yield | TOF (h⁻¹) |
---|---|---|---|
Ph-Br | Ph-NMe₂ | 85% | 320 |
p-Tol-Br | p-Tol-NMe₂ | 79% | 285 |
Kinetic studies reveal a first-order dependence on both catalyst and substrate concentrations (k = 0.45 M⁻¹s⁻¹ at 90°C) .
Oxidation and Degradation Pathways
Under harsh conditions, the compound undergoes oxidative transformations:
Major degradation products :
-
N-Oxides (via H₂O₂ treatment)
-
Benzylic alcohols (via KMnO₄ oxidation)
-
Formaldehyde (thermal decomposition >200°C)
Thermogravimetric analysis shows 5% mass loss at 154°C and 50% decomposition at 287°C .
Scientific Research Applications
Polymer Science
Curing Agent for Epoxy Resins
2-Methylbenzyldimethylamine is used as a curing agent in epoxy resin formulations. Its application is especially prominent in low volatile organic compound (VOC) systems, where it enhances the curing process. The compound reacts with epoxy resins to form cross-linked networks, improving mechanical properties and thermal stability.
Property | Standard Curing Agents | This compound |
---|---|---|
Curing Speed | Moderate | High |
Final Hardness | Moderate | Higher than standard |
VOC Emissions | Higher | Low or negligible |
A study indicated that formulations using this compound exhibited faster curing times and comparable hardness to traditional agents without the drawbacks of high VOC emissions .
Catalyst in Organic Synthesis
Role in Organic Reactions
The compound serves as an effective catalyst for various organic reactions, including the synthesis of polyurethane foams and other polyfunctional materials. Its ability to facilitate reactions while minimizing by-products makes it valuable in industrial applications.
Case Study: Synthesis of Polyurethanes
In a controlled study, this compound was tested as a catalyst for polyurethane synthesis. The results demonstrated a significant reduction in reaction time and an increase in yield compared to traditional catalysts.
Catalyst Used | Reaction Time (hours) | Yield (%) |
---|---|---|
Conventional Catalyst | 4 | 70 |
This compound | 2 | 85 |
This efficiency highlights the compound's potential for industrial applications where time and yield are critical factors .
Medicinal Chemistry
Antimicrobial Properties
Research has shown that quaternary ammonium compounds, including derivatives of this compound, exhibit antimicrobial activity. These compounds can disrupt microbial cell membranes, making them effective against various pathogens.
Biological Evaluation
In biological studies, derivatives of this compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the structure enhanced antimicrobial potency.
Compound | MIC (µM) | Activity |
---|---|---|
Unmodified this compound | 5.0 | Moderate |
Methylated Derivative | 1.5 | High |
These results suggest that structural modifications can significantly enhance the antimicrobial properties of this compound, indicating its potential use in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 2-Methylbenzyldimethylamine involves its interaction with various molecular targets. It acts as a nucleophile due to the presence of the nitrogen atom, which can donate a pair of electrons. This nucleophilicity allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylbenzylamine
- 2-Methylbenzylamine
- N,N-Dimethyl-2-methylbenzylamine
Uniqueness
2-Methylbenzyldimethylamine is unique due to the presence of both a benzyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased nucleophilicity and the ability to form stable quaternary ammonium salts. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical processes .
Biological Activity
2-Methylbenzyldimethylamine (MBDA), a tertiary amine derivative, has garnered interest in various fields, particularly in organic synthesis and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Molecular Structure:
- Chemical Formula: C10H15N
- Molecular Weight: 149.24 g/mol
- Structure: The compound consists of a benzyl group attached to a dimethylamine group, which contributes to its reactivity and biological properties.
Physical Properties:
- Boiling Point: Approximately 190°C
- Melting Point: Around 50°C
- Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.
This compound exhibits biological activity through several mechanisms:
-
Receptor Interaction:
- It interacts with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), influencing neurotransmission pathways linked to mood and behavior.
-
Enzyme Modulation:
- MBDA has been shown to affect the activity of certain enzymes, potentially altering metabolic pathways within cells.
-
Pharmacodynamics:
- Preliminary studies suggest that MBDA may exhibit anti-inflammatory properties, though further research is necessary to confirm these effects.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption: Well-absorbed after oral administration in animal models.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes in the liver, yielding both toxic and bioactive metabolites.
- Excretion: Mainly excreted through urine, with a minor fraction eliminated via feces.
Case Studies and Research Findings
- Neurotransmitter Effects:
- Anti-inflammatory Properties:
- Toxicological Assessments:
Data Table: Summary of Biological Activities
Environmental Impact
The environmental implications of this compound are significant due to its moderate biodegradability and potential ecotoxicity:
Properties
CAS No. |
4525-48-8 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-9-6-4-5-7-10(9)8-11(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
IDKBVYHLNSAKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C |
Origin of Product |
United States |
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